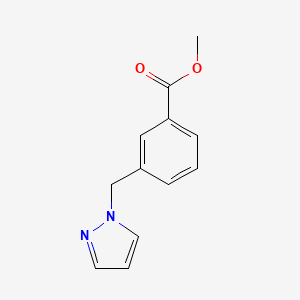

methyl 3-(1H-pyrazol-1-ylmethyl)benzoate

説明

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrazole ring is attached to the benzene ring via a methylene bridge.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

化学反応の分析

Hydrolysis of the Ester Group

The methyl ester undergoes base- or acid-catalyzed hydrolysis to form carboxylic acid derivatives:

Reaction Conditions & Yields

| Reagent System | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 3.0 N NaOH (THF/MeOH/H₂O) | 25°C | 1.5 h | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | 63% | |

| Hydroxylamine HCl (microwave) | 100°C | 15 min | Hydroxamic acid derivatives | 73-77% |

Mechanism : Base-mediated saponification cleaves the ester into a carboxylate intermediate, which is protonated to the free acid. Microwave-assisted methods accelerate hydrolysis using nucleophilic hydroxylamine.

Reduction Reactions

The ester group can be reduced to primary alcohols under strong reducing conditions:

Key Reductive Pathways

Limitations : Pyrazole ring stability under reducing conditions depends on substituents. Over-reduction may occur with prolonged exposure to LiAlH₄.

Pyrazole Ring Functionalization

The 1H-pyrazole moiety participates in electrophilic and nucleophilic substitutions:

N-Alkylation/Acylation

Example : Treatment with benzyl bromide in DMF containing Cs₂CO₃ yields N-benzylated products via deprotonation at the pyrazole N-2 position .

Cyclization Reactions

Pyrazole participates in annulation to form fused heterocycles:

textMethyl 3-(1H-pyrazol-1-ylmethyl)benzoate → Hydrazine, 1,3-diketone intermediates → Pyrazolo[5,1-b]quinazolin-9(4H)-ones [2]

Conditions : One-pot cyclocondensation at 80°C in DMF achieves 73% yield .

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitutions, though limited data exists for this specific compound:

Theoretical Pathways

-

Nitration : HNO₃/H₂SO₄ at meta position (ester-directing).

-

Halogenation : Br₂/FeBr₃ for bromination at activated positions.

Evidence : Analogous methyl benzoate derivatives show preferential electrophilic attack at the 5-position of the benzene ring when steric hindrance permits .

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura requires pre-halogenation:

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromomethyl analog | p-Tolylboronic acid, Pd(PPh₃)₄ | Biaryl-coupled derivatives | 68% |

Synthetic Utility : Introduces aryl/heteroaryl groups at the methylene bridge for drug discovery applications .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that derivatives of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate exhibit significant antitumor activity. In vitro experiments have shown that these compounds can reduce cell viability in various cancer cell lines, suggesting potential for development as anticancer agents .

Antibiotic Synergy

Research indicates that combining this compound with traditional antibiotics enhances bacterial clearance in models of infections caused by resistant pathogens. This synergy suggests its potential role in addressing antibiotic resistance .

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibitors. It has been used in biochemical assays to probe the activity of specific enzymes, contributing to our understanding of biochemical pathways and therapeutic targets .

Agricultural Applications

Pesticide Formulations

this compound is being explored for use in pesticide formulations. Its incorporation into emulsifiable concentrates has shown promise in controlling phytopathogenic fungi and undesired vegetation, enhancing crop protection strategies .

Material Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical structure allows it to function as a building block for synthesizing more complex heterocyclic compounds, which can be tailored for specific industrial applications .

Antitumor Efficacy

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with some derivatives showing over 70% inhibition at certain concentrations .

Antibiotic Synergy

A combination therapy involving this compound and traditional antibiotics was tested in vivo. The results demonstrated improved efficacy against resistant bacterial strains, highlighting its potential as an adjuvant therapy in infectious diseases .

作用機序

The exact mechanism of action of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

Similar Compounds

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Unique due to the presence of both a pyrazole ring and a benzoate ester.

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with the pyrazole ring attached at the para position.

Ethyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the pyrazole ring can impart distinct chemical and biological properties compared to other benzoate esters .

生物活性

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a benzoate moiety, which is further substituted with a pyrazole ring. The general structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets. Notably, the compound may inhibit enzyme activities, affecting metabolic pathways crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their activity.

- Receptor Modulation : It may modulate receptor functions, leading to various pharmacological effects.

- Reactive Intermediate Formation : The nitro group in similar compounds can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antitumoral Activity : Compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Anti-inflammatory Properties : The compound has potential applications in developing anti-inflammatory drugs due to its ability to modulate inflammatory pathways .

- Antimicrobial Activity : Studies suggest that pyrazole derivatives exhibit antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antitumoral Activity

A study on pyrazole derivatives demonstrated that modifications on the phenyl moiety could tune biological properties toward antitumoral activity. The mechanism was linked to the inhibition of tubulin polymerization .

Antimicrobial Potential

In vitro tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .

Data Table: Biological Activity Summary

特性

IUPAC Name |

methyl 3-(pyrazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRSIYURKMHQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594632 | |

| Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562803-63-8 | |

| Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。